3'-Adenylicacid, disodium salt (8CI,9CI)
Description
Foundational Understanding of Adenosine (B11128) Monophosphates in Biological Systems
Adenosine monophosphates (AMPs) are fundamental nucleotides essential for all known forms of life. Composed of an adenine (B156593) base, a ribose sugar, and a single phosphate (B84403) group, they are the basic building blocks of RNA. The most common isomer, 5'-AMP, is a key regulator of cellular energy homeostasis. It is interconverted with adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell. When cellular energy levels are low, the concentration of AMP rises, which in turn activates AMP-activated protein kinase (AMPK). This enzyme then shifts cellular metabolism towards energy-producing catabolic pathways and away from energy-consuming anabolic pathways.
Beyond energy metabolism, AMPs are involved in signal transduction. For instance, cyclic AMP (cAMP), a derivative of ATP, acts as a crucial second messenger in numerous signaling pathways, mediating the cellular responses to hormones and neurotransmitters. wikipedia.orgmultispaninc.com These signaling cascades regulate a wide array of cellular functions, including gene transcription and cell proliferation. wikipedia.org
Distinctive Biochemical Significance of the 3'-Phosphate Isomer
The positioning of the phosphate group at the 3' carbon of the ribose sugar gives 3'-Adenylic acid distinct biochemical properties and roles compared to its 5'-isomer. One of its notable functions is its involvement in RNA metabolism and processing. Specifically, the presence of a 3'-adenylic acid residue at the terminus of small RNAs, such as U6 small nuclear RNA (snRNA) and 5S ribosomal RNA (rRNA), has been shown to prevent their 3'-uridylation. nih.gov This suggests a regulatory role for 3'-adenylation in the post-transcriptional modification of small RNAs, where adenylation and uridylation appear to be competing processes. nih.gov
Furthermore, 3'-Adenylic acid and its precursors have been identified as signaling molecules. For instance, 2',3'-cyclic AMP can be hydrolyzed to 3'-AMP, and this pathway is considered an unexplored route for adenosine-based cell regulation. Research has demonstrated that 3'-AMP can inhibit the proliferation of certain cell types, such as preglomerular vascular smooth muscle cells and glomerular mesangial cells, by acting on A2B receptors. This anti-proliferative effect highlights its potential role in modulating cellular growth and has spurred investigations into its therapeutic applications.
Recent studies have further illuminated the anti-proliferative effects of the adenosine signaling axis. Treatment of vascular smooth muscle cells with AMP, which is then converted to adenosine, has been shown to inhibit their growth. This effect is mediated through an increase in cAMP synthesis and the phosphorylation of VASP (Vasodilator-Stimulated Phosphoprotein) at Ser157. The inhibition of ecto-5'-nucleotidase CD73, the enzyme that converts AMP to adenosine, suppresses these anti-proliferative effects. mdpi.com
The table below provides a summary of the key identifiers for 3'-Adenylic acid, disodium (B8443419) salt.
| Identifier | Value |
| Chemical Name | 3'-Adenylic acid, disodium salt |
| CAS Number | 4958-39-8 |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P |
| Molecular Weight | 391.18 g/mol |
| Synonyms | Adenosine 3'-monophosphate disodium salt, 3'-AMP disodium salt |
The following table details some of the research findings related to the effects of 3'-Adenylic acid and its related pathways on cell proliferation.
| Research Area | Key Findings | Cell Type(s) |
| Vascular Smooth Muscle Cell Proliferation | 3'-AMP, as part of the adenosine signaling pathway, inhibits the proliferation of vascular smooth muscle cells. mdpi.com | Vascular Smooth Muscle Cells |
| RNA Post-Transcriptional Modification | A single adenylic acid residue at the 3' end of small RNAs prevents their 3'-uridylation. nih.gov | Human and Xenopus oocytes |
| Cell Cycle Regulation | Adenosine, a downstream product of AMP metabolism, can inhibit human coronary artery smooth muscle cell proliferation by affecting multiple signaling pathways that converge on cyclin D. nih.gov | Human Coronary Artery Smooth Muscle Cells |
While extensive comparative kinetic data for enzymes acting on 3'-AMP versus 5'-AMP is not widely available in consolidated form, studies on cAMP-specific proteins provide some insights. For example, modifications at the 3'-position of cAMP analogues have been shown to be more sensitive and significantly reduce binding affinity and stimulatory capacity for protein kinases compared to modifications at the 5'-position. nih.gov This suggests a high degree of stereo-specificity of these enzymes, which likely extends to their interaction with the non-cyclic 3'- and 5'-monophosphate forms. The table below summarizes the known interactions of 3'-AMP and its derivatives with certain classes of enzymes.
| Enzyme Class | Interaction with 3'-AMP or its Derivatives | Comparative Aspect with 5'-Isomer |
| Protein Kinases | Amido analogues of 3'-cAMP show greatly reduced binding affinity and stimulatory capacity compared to unsubstituted cAMP. nih.gov | The 3'-position is more sensitive to modification than the 5'-position. nih.gov |
| Phosphodiesterases | Cyclic amido analogues of 3'-AMP are substrates for phosphodiesterase, albeit at reduced rates compared to cAMP. nih.gov | Kinetic data suggests a stronger affinity of the 5'-amido analogue for the active site compared to the 3'-amido analogue. nih.gov |
| RNA Modifying Enzymes | The presence of a 3'-adenylic acid residue on small RNAs inhibits the action of 3'-uridylating enzymes. nih.gov | This represents a specific regulatory role for the 3'-isomer in RNA processing. |
Structure
3D Structure
Properties
Molecular Formula |
C10H12N5O7P-2 |
|---|---|
Molecular Weight |
345.21 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-phosphonatooxolane-3,4-diol |
InChI |
InChI=1S/C10H14N5O7P/c11-7-5-8(13-2-12-7)15(3-14-5)9-6(17)10(18,23(19,20)21)4(1-16)22-9/h2-4,6,9,16-18H,1H2,(H2,11,12,13)(H2,19,20,21)/p-2/t4-,6+,9-,10+/m1/s1 |
InChI Key |
JKCVNQHSQHDWBP-TWJUVVLDSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@]([C@H](O3)CO)(O)P(=O)([O-])[O-])O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)P(=O)([O-])[O-])O)N |
Origin of Product |
United States |
Core Biochemical Functions and Metabolic Integration of 3 Adenylic Acid, Disodium Salt
Central Role in Cellular Bioenergetics and ATP Homeostasis
While not a direct player in the main energy-generating pathways in the same manner as its 5'-isomer, 3'-Adenylic acid is nonetheless integrated into the broader network of cellular bioenergetics and the maintenance of ATP homeostasis.
Intermediate in Adenosine (B11128) Triphosphate Synthesis and Utilization Pathways
3'-Adenylic acid is primarily generated from the hydrolysis of ribonucleic acid (RNA) by various ribonucleases. nih.gov It is also a product of the breakdown of 2',3'-cyclic adenosine monophosphate (2',3'-cAMP), which itself is formed during RNA hydrolysis. nih.govsigmaaldrich.com
Once formed, 3'-AMP can be metabolized further. It can be dephosphorylated to adenosine, which can then enter salvage pathways to be re-phosphorylated by adenosine kinase to form 5'-AMP. nih.gov This 5'-AMP can then be successively phosphorylated to adenosine diphosphate (B83284) (ADP) and finally to adenosine triphosphate (ATP), thereby contributing to the cell's energy pool. stackexchange.com The key reaction for converting AMP back into the ATP/ADP cycle is catalyzed by adenylate kinase, which transfers a phosphate (B84403) group from ATP to AMP, yielding two molecules of ADP. stackexchange.comnih.gov These ADP molecules can then be used by ATP synthase to generate ATP during oxidative phosphorylation. stackexchange.com
It is important to distinguish this salvage role from the de novo synthesis of ATP, where 5'-AMP is the direct precursor. britannica.com 3'-AMP's contribution is indirect, arising from the catabolism and recycling of existing nucleic acids.
Contribution to Overall Cellular Energy Dynamics
The concentration of AMP, including 3'-AMP that can be converted to 5'-AMP, is a critical indicator of the cell's energy status. nih.gov A key regulator of cellular energy is the 5' AMP-activated protein kinase (AMPK), an enzyme that functions as a cellular energy sensor. wikipedia.orgyoutube.com When cellular energy levels are low, ATP levels decrease, and consequently, ADP and AMP concentrations rise. wikipedia.org
The activation of AMPK by AMP triggers a metabolic switch:
Inhibition of Anabolic Pathways: Energy-consuming processes like the synthesis of cholesterol, fatty acids, and triglycerides are downregulated. wikipedia.org
Activation of Catabolic Pathways: Energy-producing processes such as fatty acid oxidation and glucose uptake are stimulated to restore ATP levels. wikipedia.org
While AMPK is directly activated by 5'-AMP, the pool of AMP within the cell, which includes contributions from 3'-AMP metabolism, influences this critical regulatory system. wikipedia.orgnih.gov Therefore, 3'-Adenylic acid indirectly contributes to the maintenance of cellular energy dynamics by feeding into the total AMP pool that governs this master energy-regulating kinase.
Participation in Intracellular Signal Transduction Networks
Beyond its role in energy metabolism, 3'-Adenylic acid is an active participant in cellular signaling, influencing key pathways and cellular responses.
Precursor Relationship with Cyclic Adenosine Monophosphate (cAMP) and its Messenger Functions
There is no direct synthetic pathway where 3'-Adenylic acid serves as a precursor to cyclic adenosine monophosphate (cAMP). wikipedia.orgyoutube.com In fact, cAMP is synthesized from ATP by the enzyme adenylyl cyclase. wikipedia.orgyoutube.com However, research has shown that 3'-AMP can act as an agonist for cyclic AMP production, increasing its levels in a concentration-dependent manner in certain cell types. medchemexpress.com This suggests an indirect regulatory relationship.
The primary signaling function of cAMP is as a second messenger, relaying signals from hormones and other extracellular stimuli to regulate a multitude of cellular processes. nih.govslideshare.net These processes include the regulation of glycogen, sugar, and lipid metabolism. youtube.com By influencing cAMP levels, 3'-AMP can indirectly participate in these extensive signaling networks. medchemexpress.com
Regulatory Mechanism as a Signaling Molecule in Diverse Cellular Processes
3'-Adenylic acid has been identified as a signaling molecule in its own right, with specific regulatory functions. It is a key component of what is known as the 2',3'-cAMP-adenosine pathway. nih.gov In this pathway, cellular stress or injury can lead to the breakdown of RNA, producing 2',3'-cAMP, which is then rapidly metabolized to 3'-AMP and 2'-AMP. nih.govsigmaaldrich.com
Research has demonstrated that 3'-AMP can inhibit the proliferation of certain cell types, such as preglomerular vascular smooth muscle cells and glomerular mesangial cells. sigmaaldrich.com This inhibitory effect is mediated through the activation of A2B adenosine receptors, highlighting a direct signaling role for 3'-AMP in controlling cell growth. sigmaaldrich.commedchemexpress.com
Involvement in Nucleic Acid Metabolism and Biosynthesis
3'-Adenylic acid is fundamentally linked to the metabolism of nucleic acids, particularly RNA. It is a direct product of RNA degradation, serving as a marker for RNA turnover. nih.gov The enzymes responsible for this breakdown, ribonucleases, cleave the phosphodiester bonds in RNA to yield nucleoside monophosphates, including 3'-AMP. nih.gov
While 5'-AMP is the activated monomer used by RNA polymerase for RNA synthesis, 3'-AMP is not directly incorporated into new RNA chains. quora.comnih.gov Its involvement is primarily at the catabolic end of the RNA life cycle. The adenosine salvaged from 3'-AMP can be recycled into the nucleotide pool for the synthesis of new nucleic acids, but 3'-AMP itself is not a direct building block. nih.govstackexchange.com Some studies have explored the effects of cyclic AMP, a related molecule, on RNA synthesis, finding that it can increase the capacity for RNA synthesis, suggesting complex regulatory loops involving adenine (B156593) nucleotides. nih.govnih.gov
Data Tables
Table 1: Key Enzymes in 3'-Adenylic Acid Metabolism This table is interactive. Click on the enzyme name for more details.
| Enzyme | Action on 3'-Adenylic Acid or Related Molecules | Biochemical Pathway |
| Ribonucleases (RNases) | Produces 3'-AMP through the hydrolysis of RNA. | RNA Catabolism |
| 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase | Metabolizes 2',3'-cAMP to 3'-AMP. sigmaaldrich.com | RNA Catabolism |
| Nucleotidases/Phosphatases | Dephosphorylates 3'-AMP to adenosine. | Nucleotide Salvage |
| Adenosine Kinase | Phosphorylates adenosine (derived from 3'-AMP) to 5'-AMP. nih.gov | Nucleotide Salvage |
| Adenylate Kinase | Converts 5'-AMP and ATP into two ADP molecules. stackexchange.comnih.gov | ATP Homeostasis |
| AMP Deaminase | Catalyzes the deamination of AMP to inosine (B1671953) monophosphate (IMP). nih.gov | Purine (B94841) Nucleotide Cycle |
Table 2: Properties of 3'-Adenylic Acid This table provides key chemical and physical properties of the compound.
| Property | Value | Source |
| Chemical Formula | C10H14N5O7P | nih.govsigmaaldrich.com |
| Molar Mass | 347.22 g/mol | nih.govsigmaaldrich.com |
| Appearance | Colorless needles / White crystalline powder | wikipedia.orgdrugfuture.com |
| CAS Number | 84-21-9 | drugfuture.comsigmaaldrich.com |
| Melting Point | 197 °C (decomposes) | drugfuture.com |
| Synonyms | Adenosine 3'-monophosphate, 3'-AMP, Yeast adenylic acid | nih.govdrugfuture.comcymitquimica.com |
Fundamental Component in Ribonucleic Acid (RNA) Synthesis
Contrary to being a primary building block for the de novo synthesis of ribonucleic acid (RNA), 3'-Adenylic acid, also known as adenosine 3'-monophosphate (3'-AMP), primarily emerges as a product of RNA degradation. s3waas.gov.inlibretexts.org The synthesis of RNA chains occurs through the polymerization of nucleoside triphosphates (like ATP) by RNA polymerase, which adds nucleotides to the 3'-hydroxyl end of the growing RNA strand. quizlet.com The fundamental units for this polymerization are 5'-nucleoside monophosphates, not 3'-monophosphates. s3waas.gov.in
The role of 3'-Adenylic acid is more accurately described as a catabolite resulting from the cleavage of phosphodiester bonds within RNA molecules. Specifically, many ribonucleases (RNases) act on RNA to produce 2',3'-cyclic phosphodiester intermediates, which are then hydrolyzed to yield 3'-phosphomonoesters, including 3'-Adenylic acid. nih.gov Therefore, its presence is an indicator of RNA turnover rather than its direct involvement as a precursor in the primary synthesis pathway.
Interconnections within Purine Nucleotide Metabolic Pathways
3'-Adenylic acid is intricately linked with the broader network of purine nucleotide metabolism, primarily through its conversion to other biologically active molecules. wikipedia.orgnih.gov It is not a direct intermediate in the main de novo or salvage pathways that synthesize adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). microbenotes.com Instead, its metabolic significance stems from its position as a product of RNA breakdown that can be channeled back into purine metabolism.
The principal route for the integration of 3'-Adenylic acid into the purine metabolic network is its dephosphorylation to adenosine. nih.gov This reaction is catalyzed by various phosphatases. Once formed, adenosine can then enter the purine salvage pathway. In this pathway, adenosine kinase can phosphorylate adenosine to form 5'-AMP, which is a central molecule in cellular energy metabolism and a precursor for the synthesis of ADP and ATP. britannica.comnih.gov
Furthermore, the balance between AMP, ADP, and ATP, often represented by the adenylate energy charge, is a critical regulator of cellular metabolism. nih.gov By being a source of adenosine that can be converted to 5'-AMP, 3'-Adenylic acid can indirectly influence this crucial energy-sensing mechanism. For instance, AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, is activated by an increased AMP:ATP ratio, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP. royalsocietypublishing.orgwikipedia.org
The degradation of 3'-Adenylic acid to adenosine also connects it to purine catabolism. Adenosine can be deaminated to inosine, which is further metabolized to hypoxanthine (B114508), xanthine, and finally uric acid for excretion in humans. nih.gov Thus, 3'-Adenylic acid is positioned at a crossroads, where it can be either salvaged to re-enter the nucleotide pool or directed towards degradation and excretion.
| Pathway | Role of 3'-Adenylic Acid | Key Enzymes | End Product |
| RNA Catabolism | Product of hydrolysis of 2',3'-cyclic AMP | Ribonucleases, Phosphodiesterases | 3'-Adenylic acid |
| Purine Salvage | Precursor to adenosine | Phosphatases | Adenosine |
| Purine Catabolism | Indirectly contributes to the pool of adenosine for degradation | Adenosine deaminase, etc. | Uric Acid (in humans) |
Pathways of Biotransformation and Enzymatic Regulation
Occurrence as a Metabolite Across Biological Kingdoms (e.g., Escherichia coli, Human, Plant Systems)
3'-Adenylic acid has been identified as a metabolite in a diverse range of organisms, spanning from bacteria to humans and plants, underscoring its fundamental role in cellular biochemistry. nih.gov
Human: In humans, 3'-Adenylic acid is a known metabolite. nih.gov It is involved in pyrimidine (B1678525) metabolism and is found in various tissues. hmdb.ca Its levels can be indicative of cellular processes involving RNA turnover and purine metabolism. nih.gov
Escherichia coli: 3'-Adenylic acid is a metabolite found in E. coli (strain K12, MG1655). nih.gov In bacteria, the regulation of nucleotide pools is crucial for growth and adaptation to environmental changes. nih.gov For instance, in E. coli, alanine (B10760859) metabolism is spatially and temporally regulated within colony biofilms, with cells in anoxic regions secreting alanine that can be utilized by cells in oxic regions as a carbon and nitrogen source. elifesciences.org While not directly about 3'-Adenylic acid, this highlights the complex metabolic networks in which such nucleotides exist. The presence of 3'-Adenylic acid suggests its involvement in the intricate regulation of bacterial metabolism. nih.gov
Plant Systems: The presence of 3'-Adenylic acid has been reported in various plants, including Helianthus tuberosus (Jerusalem artichoke). nih.gov In plants, cyclic AMP (cAMP) is recognized as an important signaling molecule in various processes, including responses to biotic and abiotic stress. nih.govnih.gov While distinct from 3'-Adenylic acid, the metabolic pathways of these related molecules are often interconnected. Recent research has highlighted the role of 2',3'-cAMP, the precursor to 3'-AMP, in plant stress signaling. oup.com Increased levels of 2',3'-cAMP are observed under stress conditions, and its degradation product, 3'-AMP, is part of this response, linking RNA turnover to stress adaptation in plants. oup.com
| Kingdom/Organism | Evidence of Occurrence | Associated Metabolic Context |
| Human | Identified as a human metabolite. nih.gov | Pyrimidine metabolism, RNA turnover, purine salvage. nih.govhmdb.ca |
| Escherichia coli | Identified as a metabolite in E. coli K12. nih.gov | Regulation of nucleotide pools, general metabolism. nih.govnih.gov |
| Plant Systems | Reported in Helianthus tuberosus. nih.gov | Stress signaling, RNA degradation pathways. oup.com |
Production via Hydrolysis of 2',3'-Cyclic AMP by Metal-Dependent Phosphodiesterases
A primary route for the formation of 3'-Adenylic acid is through the enzymatic hydrolysis of 2',3'-cyclic adenosine monophosphate (2',3'-cAMP). This reaction is catalyzed by a class of enzymes known as phosphodiesterases (PDEs). nih.gov
The generation of 2',3'-cAMP itself is a key step, often resulting from the action of certain ribonucleases on RNA, which cleave the phosphodiester backbone to produce a 2',3'-cyclic phosphate intermediate. nih.gov This cyclic intermediate is then a substrate for specific phosphodiesterases.
Research has shown that various metal-dependent phosphodiesterases can hydrolyze 2',3'-cAMP. These enzymes require divalent metal ions, such as magnesium (Mg²⁺) or manganese (Mn²⁺), for their catalytic activity. nih.gov Interestingly, the hydrolysis of 2',3'-cAMP by these enzymes predominantly yields 3'-AMP, with little to no formation of its isomer, 2'-AMP. nih.gov
This specificity is attributed to the inherent chemical properties of the 2',3'-cyclic phosphate ring and the mechanism of the phosphodiesterase-catalyzed reaction, rather than a strict steric constraint imposed by the enzyme's active site.
Modulation of Adenosine-Based Cellular Regulatory Mechanisms
3'-Adenylic acid plays a significant role in modulating cellular regulatory mechanisms that are dependent on adenosine. This influence is primarily exerted through its conversion to adenosine. nih.gov Extracellular adenosine is a potent signaling molecule that interacts with specific cell surface receptors (A1, A2A, A2B, and A3) to regulate a wide array of physiological processes, including inflammation, neurotransmission, and vasodilation.
The pathway from RNA degradation to 3'-AMP and subsequently to adenosine represents a crucial mechanism for generating this signaling molecule, especially under conditions of cellular stress or injury. nih.gov For example, in the kidney, metabolic stress can lead to increased extracellular levels of 2',3'-cAMP, which is then metabolized to 3'-AMP and further to adenosine. This extracellular adenosine can then act on adenosine receptors to afford protection against injury. nih.gov
Furthermore, the regulation of intracellular and extracellular concentrations of adenosine is tightly controlled by the activities of various enzymes. 3'-Adenylic acid, by being a direct precursor to adenosine, is a key player in this regulatory network. The enzymatic activities that produce and degrade 3'-AMP, therefore, have a direct impact on the availability of adenosine for receptor activation.
Enzymology and Mechanistic Studies of 3 Adenylic Acid, Disodium Salt Interactions
Substrate Specificity and Enzymatic Catalysis
The role of 3'-Adenylic acid, disodium (B8443419) salt as a substrate has been evaluated in a range of enzymatic reactions, highlighting the specificity of enzymes that interact with the 3'-phosphate isomer of adenosine (B11128) monophosphate.
Evaluation as a Substrate in Diverse Enzymatic Reactions
3'-Adenylic acid is a recognized substrate for various phosphohydrolases and nucleotidases. Unlike its 5'-isomer, which is a central molecule in energy metabolism, 3'-AMP is often a product of RNA degradation. uniprot.org Consequently, enzymes that process 3'-AMP are vital for recycling nucleosides and maintaining nucleotide pools.
Nonspecific phosphohydrolases can act on a wide array of substrates, including both 3'- and 5'-nucleoside monophosphates. However, more specific enzymes, often termed 3'-nucleotidases, show a preference for this isomer. For instance, mung bean nuclease demonstrates 3'-nucleotidase activity, hydrolyzing synthetic esters of 3'-nucleotides to yield the corresponding nucleoside and phosphate (B84403) ester. nih.gov Studies on this enzyme revealed a distinct preference for the base, with the rate of hydrolysis following the order adenine (B156593) > hypoxanthine (B114508) > uracil. nih.gov
Furthermore, some microbial enzymes exhibit high specificity for 3'-mononucleotides. The 5'/3'-nucleotidase SurE from Shigella flexneri can dephosphorylate various ribo- and deoxyribonucleoside 5'-monophosphates but shows the highest affinity for 3'-AMP. uniprot.org This suggests a specialized role for such enzymes in the turnover of 3'-nucleotides generated from RNA degradation by intracellular RNases. uniprot.org
Interaction with Specific Enzymes (e.g., Adenosine Monophosphate Deaminase, Nucleotidases)
Nucleotidases: Nucleotidases are hydrolytic enzymes that cleave the phosphate group from a nucleotide, producing a nucleoside and a phosphate ion. wikipedia.org They are broadly classified as 3'-nucleotidases (EC 3.1.3.6) or 5'-nucleotidases (EC 3.1.3.5) based on the position of the phosphate on the ribose moiety. wikipedia.org Mung bean nuclease and the SurE enzyme from Shigella flexneri are examples of enzymes with pronounced 3'-nucleotidase activity that process 3'-Adenylic acid. uniprot.orgnih.gov This hydrolytic activity is crucial for salvaging adenosine from RNA breakdown products.
Adenosine Monophosphate (AMP) Deaminase: AMP deaminase (AMPD, EC 3.5.4.6) is a key enzyme in the purine (B94841) nucleotide cycle that catalyzes the irreversible hydrolytic deamination of AMP to inosine (B1671953) monophosphate (IMP) and ammonia. wikipedia.org There are three main isoforms in mammals: AMPD1 (muscle), AMPD2 (liver and non-muscle tissue), and AMPD3 (erythrocyte). wikipedia.orgnih.gov While most studies focus on 5'-AMP as the primary substrate due to its central metabolic role, the enzyme can also process other adenylic acids. The reaction is critical for regulating the size of the adenylate pool and the adenylate energy charge within cells. medlineplus.gov Deficiency in the erythrocyte-specific isoform, AMPD3, leads to an accumulation of ATP in red blood cells, highlighting its role in regulating adenylate levels. nih.gov
Table 1: Enzymes Acting on Adenylic Acids
| Enzyme Class | Specific Enzyme Example | EC Number | Substrate(s) | Reaction Product(s) |
| 3'-Nucleotidase | Mung Bean Nuclease | 3.1.3.6 | 3'-Nucleotides (e.g., 3'-AMP) | Nucleoside + Phosphate |
| 5'/3'-Nucleotidase | SurE (Shigella flexneri) | 3.1.3.5 / 3.1.3.6 | 5'- and 3'-Nucleotides (High affinity for 3'-AMP) uniprot.org | Nucleoside + Phosphate |
| AMP Deaminase | AMPD3 (Erythrocyte isoform) | 3.5.4.6 | Adenosine Monophosphate (AMP) wikipedia.orgmedlineplus.gov | Inosine Monophosphate (IMP) + Ammonia |
Quantitative Enzyme Kinetics and Reaction Mechanisms
Investigating the kinetics and mechanisms of enzymes that metabolize 3'-Adenylic acid provides insight into their cellular function and regulation.
Methodologies for Investigating Enzyme Reaction Rates and Substrate Turnover
The study of enzyme kinetics for 3'-AMP processing employs a variety of analytical techniques. A common approach involves monitoring the formation of the product or the disappearance of the substrate over time.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is frequently used to separate and quantify the substrate (3'-AMP) and its products (e.g., adenosine, IMP). This allows for precise measurement of reaction rates. mdpi.com
Spectrophotometric Assays: Continuous spectrophotometric assays can be designed to follow the reaction in real-time. For example, the deamination of AMP to IMP by AMPD results in a decrease in absorbance at 265 nm, which can be used to calculate enzyme activity. Another approach is to use coupled enzyme systems where the product of the primary reaction is converted into a chromogenic substance by a second enzyme.
Mass Spectrometry: Modern mass spectrometry (MS) techniques offer high sensitivity and specificity for quantifying substrates and products. Methods like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for analyzing complex biological mixtures and can be used to determine kinetic parameters with high accuracy. mdpi.com
Radiometric Assays: The use of radiolabeled substrates, such as [³H]3'-AMP or [³²P]3'-AMP, allows for highly sensitive detection of product formation through techniques like thin-layer chromatography (TLC) and scintillation counting.
Elucidation of Hydrolytic Cleavage Mechanisms (P-O bond vs. N-glycosidic cleavage)
The enzymatic processing of 3'-Adenylic acid primarily involves the cleavage of two types of bonds: the phosphoester (P-O) bond and the carbon-nitrogen (C-N) bond within the adenine ring.
P-O Bond Cleavage: This is the characteristic reaction of nucleotidases. These enzymes catalyze the hydrolysis of the ester bond linking the phosphate group to the 3' carbon of the ribose sugar. This reaction yields adenosine and an inorganic phosphate molecule. nih.govwikipedia.org The mechanism typically involves a nucleophilic attack on the phosphorus atom, facilitated by amino acid residues and often a metal ion cofactor within the enzyme's active site.
C-N Bond Cleavage (Deamination): This mechanism is specific to AMP deaminase. The enzyme catalyzes the hydrolytic deamination at the C6 position of the purine ring, converting the amino group into a carbonyl group. wikipedia.org This reaction transforms adenosine monophosphate into inosine monophosphate. This is a C-N bond cleavage within the heterocyclic base, not the N-glycosidic bond.
The N-glycosidic bond , which links the adenine base to the ribose sugar, is generally stable under the conditions of these enzymatic reactions. Its cleavage would result in the release of free adenine, a reaction catalyzed by a different class of enzymes known as nucleoside phosphorylases, which typically act on nucleosides rather than nucleotides.
Conformational Dynamics and Regulatory Aspects in Enzyme Function
The three-dimensional structure and flexibility of 3'-Adenylic acid are critical determinants of its interaction with enzyme active sites. Its conformational state can influence binding affinity and catalytic efficiency. In aqueous solutions, 3'-AMP exists in a dynamic equilibrium between several conformations. researchgate.netnih.gov
Key conformational features include:
Glycosidic Bond Rotation: Rotation around the N-glycosidic bond (χ) that connects the adenine base to the ribose sugar leads to two main orientations: syn (where the base is positioned over the sugar ring) and anti (where the base is directed away from the sugar ring). nih.govnih.gov For unmodified adenosine nucleotides, the anti conformation is generally favored. nih.gov
These conformational properties are not static. The binding of 3'-AMP to an enzyme can select for a specific conformation or induce a conformational change in both the substrate and the enzyme, a principle known as "induced fit." researchgate.net This dynamic interplay is essential for aligning the substrate correctly within the active site for catalysis.
Regarding regulatory functions, 3'-AMP is not known to be a major allosteric regulator in the same way as its 5'-isomer, which is a critical activator of AMP-activated protein kinase (AMPK). wikipedia.org Instead, the regulation primarily occurs at the level of the enzymes that metabolize 3'-AMP. For example, AMP deaminase is a highly regulated enzyme, and its activity can be modulated by various cellular factors. medlineplus.gov The concentration of 3'-AMP itself, arising from RNA turnover, can influence the flux through these enzymatic pathways, thereby indirectly affecting cellular purine pools.
Immunochemical Evidence of Conformational Changes in Adenylic Acid Deaminase
The interaction between an enzyme and its specific antibody provides a powerful tool for probing the enzyme's structure in solution. Studies have utilized antibodies to investigate the conformational state of adenylic acid deaminase, particularly in the presence and absence of its substrate, adenylic acid. The underlying principle is that if a substrate induces a conformational change in the enzyme, this may alter the structure of the antigenic determinants (epitopes) on the enzyme's surface. Such alterations can lead to a change in the rate and extent of the enzyme-antibody reaction.
In contrast to the effect of the substrate, a competitive inhibitor like phosphate has been shown to enhance the combination of adenylic acid deaminase with its antibody. researchgate.netnih.gov This suggests that the conformation of the enzyme when bound to a competitive inhibitor is different from both the free enzyme and the substrate-bound enzyme, further highlighting the specificity of substrate-induced conformational changes.
The proposed mechanism involves the substrate, adenylic acid, binding to the active site of the deaminase, which then triggers a structural rearrangement. This new conformation is catalytically active but presents a modified surface to the antibodies, thereby affecting the binding affinity or accessibility of the epitopes.
Substrate-Induced Protection against Antibody Inhibition in Enzymatic Systems
A direct consequence of the substrate-induced conformational change in adenylic acid deaminase is the protection of the enzyme from inhibition by its antibodies. researchgate.netnih.gov When the enzyme is pre-incubated with its substrate, 5'-adenylic acid, its subsequent inhibition by specific antibodies is significantly reduced. researchgate.netnih.gov This "protection" is a key piece of evidence for a conformational alteration.
The protective effect of the substrate can be quantified by comparing the rate of inactivation of the enzyme by antibodies in the presence and absence of the substrate. The substrate, by binding to the active site, effectively "shields" the enzyme. This shielding is not necessarily due to direct steric hindrance of the antibody binding site, but rather to the induced conformational change that makes the enzyme a less favorable target for the antibody.
The kinetics of this protection have been studied, and the rate constants of the enzyme-antibody combination are ascertained under various conditions. researchgate.netnih.gov These studies demonstrate that the "working" enzyme, i.e., the enzyme actively bound to its substrate, is less susceptible to antibody inhibition. researchgate.netnih.gov
It is important to note that this phenomenon is not universal for all enzymes and their substrates. For instance, in the case of creatine (B1669601) kinase, the addition of its individual substrates does not prevent antibody inhibition; only when the enzyme is combined with all its substrates does it exhibit protection. researchgate.netnih.gov This underscores the specificity of the interaction between adenylic acid and its deaminase.
Advanced Research Applications in Cellular and Molecular Biology Utilizing 3 Adenylic Acid, Disodium Salt
Investigations into Cell Proliferation and Development
The regulatory roles of adenosine (B11128) nucleotides in cell growth and development are a significant area of study. 3'-Adenylic acid, disodium (B8443419) salt, has been specifically implicated in these processes, offering researchers a molecule to probe the complex signaling pathways that govern cell fate.
Research has demonstrated that 3'-Adenylic acid can act as a regulator of cell proliferation, with its effects being highly dependent on the cell type and context. It is recognized as a metabolite that results from the hydrolysis of 2',3'-cyclic AMP (2',3'-cAMP) by metal-dependent phosphodiesterases. sigmaaldrich.com This pathway is part of a broader system of adenosine-based cellular regulation. sigmaaldrich.com
Studies have shown that 3'-AMP can inhibit the proliferation of certain cell types. For instance, it has been observed to reduce the proliferation of rat preglomerular vascular smooth muscle cells and glomerular mesangial cells in a concentration-dependent manner. sigmaaldrich.comcaymanchem.com This inhibitory effect is mediated through the activation of A2B adenosine receptors, as the effect can be nullified by A2B receptor antagonists. medchemexpress.comcaymanchem.com These findings underscore the role of 3'-AMP in specific signaling cascades that can arrest cell growth. In contrast, studies on human diploid fibroblasts have explored the inhibitory effects of adenosine 3'-5'-cyclic monophosphate (cAMP) on DNA synthesis, suggesting that cyclic nucleotides are involved in contact-inhibition of cell proliferation. nih.gov
| Cell Type | Effect of 3'-Adenylic Acid | Mediating Receptor |
| Rat Preglomerular Vascular Smooth Muscle Cells | Inhibition of proliferation sigmaaldrich.comcaymanchem.com | A2B Adenosine Receptor medchemexpress.comcaymanchem.com |
| Rat Glomerular Mesangial Cells | Inhibition of proliferation sigmaaldrich.comcaymanchem.com | A2B Adenosine Receptor caymanchem.com |
| Human Aortic & Coronary Vascular Smooth Muscle Cells | Inhibition of proliferation medchemexpress.com | A2B Adenosine Receptor medchemexpress.com |
This table summarizes the observed effects of 3'-Adenylic acid on the proliferation of various cell types in culture systems.
The ability of 3'-Adenylic acid and related nucleotides to modulate cell growth and function makes them relevant to the field of in vitro tissue engineering. The development of functional tissues in the laboratory requires precise control over cell proliferation, differentiation, and organization. While direct applications of 3'-Adenylic acid, disodium salt in creating specific tissues are an emerging area of research, its known inhibitory effects on smooth muscle cell proliferation indicate its potential use in vascular tissue engineering. medchemexpress.com By managing the growth of vascular smooth muscle cells, researchers could potentially influence the structure and stability of engineered blood vessels.
Neurobiological Research: Neurotransmission and Synaptic Plasticity
Extracellular adenosine is a key neuromodulator in the central nervous system, influencing neuronal excitability and synaptic transmission. nih.gov As an adenosine monophosphate, 3'-AMP is studied within this context to understand its potential contributions to neurobiological functions.
The release of neurotransmitters is a tightly regulated process fundamental to neuronal communication. It involves the calcium-triggered exocytosis of synaptic vesicles, a mechanism orchestrated by a complex machinery of proteins including SNAREs (syntaxin-1, SNAP-25, and synaptobrevin-2), Munc18-1, and Munc13-1. nih.gov
Adenosine plays a significant modulatory role in this process, primarily through the activation of presynaptic A1 and A2A receptors. nih.gov
A1 Receptor Activation: Generally inhibits the release of a majority of neurotransmitters, including glutamate (B1630785), acetylcholine (B1216132), noradrenaline, and dopamine (B1211576). nih.gov
A2A Receptor Activation: Tends to facilitate the release of glutamate and acetylcholine while inhibiting the release of GABA. nih.gov
Given that 3'-AMP can act on adenosine receptors, such as the A2B receptor, its presence in the synaptic environment could influence these release mechanisms. medchemexpress.com Research into 3'-AMP's specific effects on neurotransmitter release helps to clarify the nuanced roles of different adenosine metabolites in the brain.
| Adenosine Receptor | Effect on Neurotransmitter Release |
| Presynaptic A1 | Inhibition of glutamate, acetylcholine, noradrenaline, dopamine release nih.gov |
| Presynaptic A2A | Facilitation of glutamate and acetylcholine release; Inhibition of GABA release nih.gov |
This table outlines the general modulatory effects of adenosine receptor activation on the release of various neurotransmitters.
Synaptic function and its ability to change over time, known as synaptic plasticity, are the cellular basis of learning and memory. This regulation is influenced by a vast array of factors, including post-translational modifications of synaptic proteins and the presence of neuromodulators. mdpi.com Proteins like the 14-3-3 family are highly expressed at synapses and are crucial regulators of synaptic transmission and plasticity by interacting with key components like ion channels and neurotransmitter receptors. nih.gov
Adenosine is a critical regulator of synaptic plasticity. nih.gov By modulating neurotransmitter release and postsynaptic receptor sensitivity, adenosine can influence both short-term and long-term changes in synaptic strength. For example, 3'-AMP has been identified as an agonist for cyclic AMP (cAMP) production, which is a vital second messenger in many synaptic plasticity pathways. medchemexpress.com Studies show that 3'-AMP can increase cAMP levels in a concentration-dependent manner in NG108-15 cells, highlighting a potential mechanism through which it can influence synaptic function. medchemexpress.com
Comprehensive Analysis of Cellular Energy Homeostasis
Adenosine nucleotides are central to cellular energy metabolism, with Adenosine triphosphate (ATP) being the universal energy currency. nih.gov The homeostasis of the entire pool of adenosine nucleotides, including AMP, ADP, and ATP, is critical for cellular health and function.
Chemical Synthesis and Derivatization Methodologies for 3 Adenylic Acid and Its Analogues
Enzymatic Approaches to Nucleotide Synthesis
Enzymatic methods leverage the high specificity and efficiency of biological catalysts to produce nucleotides. These biocatalytic routes often mirror the metabolic pathways found in living organisms.
In biological systems, nucleotides like adenylic acid are synthesized through two primary routes: the de novo pathway and the salvage pathway. mdpi.com The de novo pathway builds the purine (B94841) base from simpler precursor molecules, such as amino acids and bicarbonate, onto a ribose-5-phosphate (B1218738) scaffold. mdpi.comnih.gov The salvage pathway, in contrast, recycles pre-existing nucleobases and nucleosides from the breakdown of nucleic acids. mdpi.com
A key enzyme in the salvage pathway for adenosine (B11128) is adenosine kinase , which catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP). nih.gov This process utilizes adenosine triphosphate (ATP) as the phosphate (B84403) donor. nih.gov Furthermore, multi-enzyme cascades have been developed for the efficient, large-scale synthesis of nucleotides. mdpi.comnih.gov These systems can regenerate expensive cofactors like ATP, making the process more economically viable. For example, a system might use a kinase to phosphorylate the nucleoside, coupled with other enzymes like pyruvate (B1213749) kinase or acetate (B1210297) kinase to regenerate the ATP consumed in the reaction. nih.gov
| Pathway | Description | Key Precursors/Enzymes |
| De Novo Synthesis | Construction of the purine ring from simple molecules on a ribose scaffold. | Glutamine, Aspartate, PRPP |
| Salvage Pathway | Recycling of pre-formed nucleobases and nucleosides. | Adenosine, Adenosine Kinase, PRTs |
| Enzyme Cascades | Multi-step enzymatic reactions for in situ synthesis and cofactor regeneration. | Kinases, Glycosyltransferases |
Non-Enzymatic Oligomerization of Nucleotides
Investigating the non-enzymatic formation of nucleotide polymers is crucial for understanding potential prebiotic scenarios that could have led to the origin of RNA and DNA. uni-muenchen.deresearchgate.net These studies explore how nucleotides could have linked together without the aid of complex cellular machinery.
Several models have been proposed to explain how nucleotides could have polymerized in a prebiotic environment. A prominent model involves the use of activated nucleotides, such as nucleoside 5'-phosphorimidazolides (e.g., ImpA), which can undergo self-assembly to form oligonucleotides. nih.govroyalsocietypublishing.org This process is often facilitated by catalysts.
Metal Ion Catalysis : Divalent and trivalent metal ions like Pb²⁺, Zn²⁺, and UO₂²⁻ have been shown to accelerate the formation of oligomers from activated monomers. nih.govroyalsocietypublishing.org The uranyl ion (UO₂²⁻) is particularly effective, promoting the formation of predominantly 2',5'-linked phosphodiester bonds. nih.govroyalsocietypublishing.org
Mineral Catalysis : Clay minerals, most notably montmorillonite (B579905), are effective catalysts for the oligomerization of activated nucleotides. nih.govroyalsocietypublishing.org These mineral surfaces can concentrate the reactants from dilute solutions and facilitate the formation of phosphodiester bonds, yielding RNA oligomers up to 50 units in length. nih.govroyalsocietypublishing.org Interestingly, the type of linkage formed can be influenced by the environment; oligomerization on montmorillonite tends to produce 3',5'-linked oligomers, while the reaction in water favors 2',5' linkages. royalsocietypublishing.org
Lipid-Assisted Polymerization : The presence of lipid vesicles can also promote nucleotide polymerization. royalsocietypublishing.org Experiments have shown that in environments with lipids like palmitoyl-oleoylphosphatidylcholine (POPC), polymerization lengths of up to 100-mers can be achieved. royalsocietypublishing.org
The efficiency and outcome of non-enzymatic nucleotide polymerization are highly dependent on the specific reaction conditions. The formation of the phosphodiester bond, which links nucleotides together, is a condensation reaction that is influenced by several key factors. libretexts.org
Temperature : Temperature plays a critical role. For instance, the oligomerization of 3',5' cyclic AMP (cAMP) has been observed to occur only above a threshold of 60°C. nih.gov However, excessively high temperatures can also increase the rate of hydrolysis, leading to the degradation of the newly formed polymer.
pH : The pH of the reaction medium significantly affects the stability and reactivity of the molecules involved. The oligomerization of 3',5' cAMP is stimulated by neutral to alkaline conditions. nih.gov Extreme pH values can be detrimental, with high pH leading to hydrolysis and low pH potentially causing depurination.
Catalysts and Activating Agents : As mentioned, metal ions and minerals can act as catalysts. nih.govroyalsocietypublishing.org Additionally, chemical activators like diamidophosphate (B1260613) (DAP), pyrophosphate (PPi), and trimetaphosphate (P₃m) are thought to have been potential prebiotic agents for both phosphorylating nucleosides and promoting their subsequent polymerization. nih.govroyalsocietypublishing.org
Base Sequence : In the context of an existing oligonucleotide chain, the specific sequence of bases can influence the reactivity of adjacent phosphodiester bonds. nih.gov Studies have shown that the rate of cleavage of a phosphodiester bond can vary by over 100-fold depending on the neighboring nucleosides, likely due to differences in base stacking and the formation of local secondary structures that can either facilitate or hinder the reaction geometry. nih.gov
| Factor | Influence on Phosphodiester Bond Formation | Example |
| Temperature | Reaction rate increases with temperature, but so does degradation. | Oligomerization of 3',5' cAMP occurs above 60°C. nih.gov |
| pH | Affects stability and reaction rate; often favored by neutral or alkaline conditions. | High pH can lead to bond hydrolysis. |
| Catalysts | Increase reaction efficiency and can influence linkage type. | Montmorillonite clay promotes formation of 3',5' linkages. royalsocietypublishing.org |
| Base Sequence | The local sequence can dramatically alter the reactivity of a specific bond. | 5'-UpA-3' and 5'-CpA-3' bonds show significant reactivity differences. nih.gov |
Chemoenzymatic and Organic Synthesis Strategies
Combining chemical and enzymatic methods, or using purely organic synthesis, allows for the creation of specific nucleotide analogues, including those with non-natural stereochemistry like the alpha-anomer.
The synthesis of nucleosides typically involves the formation of an N-glycosidic bond between a nucleobase (like adenine) and a sugar (like ribose). The stereochemistry of this bond is critical, with the beta-anomer being the naturally occurring form. However, chemical methods can be controlled to produce the alpha-anomer.
A common strategy involves the coupling or "fusion" of a suitably protected sugar derivative with a silylated purine or pyrimidine (B1678525) base. researchgate.net The stereochemical outcome of this glycosylation reaction is influenced by several factors, including the choice of catalyst (often a Lewis acid like SnCl₄ or TMSOTf), the solvent, and the nature of the substituent at the C-2 position of the sugar. A participating group (like an acetyl group) at the C-2 position typically directs the formation of the 1,2-trans product, which for ribose results in the beta-anomer. To favor the alpha-anomer (the 1,2-cis product), a non-participating group is required at the C-2 position. By carefully selecting reagents and reaction conditions, chemists can synthesize specific anomers. For instance, methods have been developed for coupling thioglycosides with purines where tuning the reaction conditions allows for high stereoselectivity. researchgate.net Once the desired alpha-nucleoside is formed, subsequent chemical or enzymatic phosphorylation steps can be used to generate the corresponding nucleotide, such as the alpha-anomer of 3'-Adenylic acid.
Analytical Techniques for Characterization and Quantification of 3 Adenylic Acid, Disodium Salt
Chromatographic Separation Methods
Chromatography is a cornerstone for the analysis of nucleotides like 3'-Adenylic acid, disodium (B8443419) salt. It leverages the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of 3'-Adenylic acid, disodium salt preparations. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice for the reliable and rapid simultaneous analysis of adenosine (B11128) monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). ucl.ac.uk This method separates molecules based on their hydrophobic interactions with the stationary phase, which is typically a C18 (octadecylsilyl) silica (B1680970) gel. ucl.ac.uknih.gov
The purity assessment involves injecting a dissolved sample into the HPLC system. The components of the sample are separated as they pass through the column, and a detector, usually a UV detector set to the maximum absorbance wavelength of the adenine (B156593) ring (around 254-260 nm), records the signal. nih.govakjournals.com The resulting chromatogram displays peaks corresponding to each separated component. The purity of 3'-Adenylic acid is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram. Commercial standards often specify a purity of ≥98% as determined by HPLC. ajol.infochemimpex.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 3 x 150 mm, 2.7 µm) | Separates molecules based on hydrophobicity. Higher phosphorylation (more phosphate (B84403) groups) leads to higher polarity and shorter retention times. ucl.ac.uknih.gov |
| Mobile Phase | Aqueous phosphate buffer (e.g., 50 mM potassium hydrogen phosphate) at a controlled pH (e.g., pH 6.80) | Elutes the sample components from the column. The pH and ionic strength are optimized for the best separation. nih.gov |
| Elution Mode | Isocratic (constant mobile phase composition) or Gradient (changing mobile phase composition) | Isocratic elution is simpler, while gradient elution is used for more complex mixtures. nih.gov |
| Flow Rate | ~1 mL/min | Controls the speed of the separation and affects resolution. akjournals.com |
| Detection | UV Absorbance at ~254 nm or ~260 nm | Quantifies the nucleotide based on the strong absorbance of the adenine purine (B94841) ring. nih.govmz-at.de |
| Temperature | Ambient (e.g., 25 °C) | Maintained constant to ensure reproducible retention times. akjournals.com |
Ion-Exchange Chromatography for Nucleotide Mixture Resolution
Ion-exchange chromatography (IEC) is a powerful technique for resolving complex mixtures of nucleotides, which are often present in biological extracts. researchgate.net This method separates molecules based on their net charge. Since nucleotides like 3'-Adenylic acid are negatively charged at neutral or alkaline pH due to their phosphate groups, anion-exchange chromatography is the most common approach. mz-at.degoogle.com
In a typical anion-exchange setup, the stationary phase consists of a solid support (resin) with positively charged functional groups. When a sample mixture is loaded onto the column, the negatively charged nucleotides bind to the resin. google.com A gradient of increasing salt concentration (e.g., using NaCl) is then passed through the column. nih.govgoogle.com The salt ions compete with the bound nucleotides for the charged sites on the resin, causing the nucleotides to be released (eluted) from the column. Molecules with a lower net negative charge elute at lower salt concentrations, while those with higher charges (like di- and tri-phosphates) require higher salt concentrations to elute. This allows for the effective separation of mono-, di-, and tri-phosphorylated nucleotides. nih.gov
| Principle | Description |
|---|---|
| Stationary Phase | A solid support with covalently attached charged functional groups. For anion-exchange, these are positive groups (e.g., quaternary ammonium). |
| Binding Mechanism | Negatively charged phosphate groups on nucleotides bind electrostatically to the positively charged stationary phase. google.com |
| Elution Mechanism | A mobile phase with an increasing concentration of salt (a salt gradient) is used. The salt anions compete with the nucleotides for binding sites, causing the nucleotides to be displaced and eluted. google.com |
| Separation Basis | Separation is based on the net negative charge. Adenosine monophosphates (AMPs) elute first, followed by adenosine diphosphate (ADP), and then adenosine triphosphate (ATP). nih.gov |
| Key Parameters | The pH of the mobile phase (which affects the charge of the analytes) and the steepness of the salt gradient are adjusted to optimize resolution. nih.gov |
Methodological Challenges in Isomer Differentiation (e.g., 2' vs. 3' forms)
A significant challenge in the chromatographic analysis of adenylic acid is the differentiation of its positional isomers, such as the 2'-, 3'-, and 5'-monophosphate forms. These isomers have the same mass and similar chemical properties, differing only in the position of the phosphate group on the ribose sugar moiety. This structural similarity makes their separation difficult. nih.gov
While standard reversed-phase HPLC may struggle to resolve these isomers, high-performance ion-exchange chromatography has proven capable of achieving this "relatively difficult separation". nih.gov The subtle differences in the spatial arrangement of the negatively charged phosphate group can lead to slight variations in how strongly each isomer interacts with the ion-exchange stationary phase. Achieving baseline separation requires careful optimization of several parameters:
Column Chemistry: The choice of the ion-exchange resin and its functional groups is critical. Weak anion-exchange columns have been used successfully. nih.gov
Elution Gradient: A very shallow and precise salt gradient is often necessary to exploit the small differences in binding affinity between the isomers.
The successful separation of 2'-AMP and 3'-AMP is essential in metabolic studies, particularly when investigating RNA degradation pathways, where both isomers can be produced. nih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods provide information about the chemical structure and quantity of 3'-Adenylic acid, disodium salt by measuring its interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Chemical Reactions
UV-Vis spectroscopy is a straightforward and effective technique for quantifying nucleotides and monitoring the progress of chemical or enzymatic reactions in which they are involved. spectroscopyonline.comthermofisher.com The principle is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. spectroscopyonline.com
The purine base, adenine, in 3'-Adenylic acid has a characteristic strong absorbance in the ultraviolet region, with a maximum absorbance wavelength (λmax) of approximately 260 nm. caymanchem.comunchainedlabs.com To monitor a reaction, the absorbance of the reaction mixture is measured at this wavelength over time. An increase in absorbance at 260 nm would indicate the formation of 3'-Adenylic acid, while a decrease would signify its consumption. This method is widely used in enzyme kinetics to determine reaction rates. thermofisher.com For instance, the activity of enzymes that produce AMP, such as aminoacyl-tRNA synthetases or phosphodiesterases, can be continuously monitored using a coupled assay where the production of AMP leads to the reduction of NAD+ to NADH, which is then detected by the increase in absorbance at 340 nm. nih.gov
| Property | Value | Significance |
|---|---|---|
| Maximum Absorbance (λmax) | ~260 nm | This is the wavelength of maximum UV light absorption by the adenine ring, used for quantification and detection in HPLC and reaction monitoring. caymanchem.com |
| Molar Extinction Coefficient (ε) | ~15,400 M-1cm-1 at pH 7 | A constant that relates absorbance to concentration according to the Beer-Lambert law, essential for accurate quantification. |
Mass Spectrometry (MS) for Structural Elucidation and Metabolite Profiling
Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of 3'-Adenylic acid. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight that can confirm the compound's elemental composition. For 3'-Adenylic acid (C10H14N5O7P), the expected monoisotopic mass is approximately 347.06 g/mol . nih.gov
When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for identifying and quantifying nucleotides in complex biological samples, a field known as metabolite profiling. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides even deeper structural insight. In an MS/MS experiment, the ion corresponding to 3'-Adenylic acid is selected and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure, including the location of the phosphate group, allowing it to be distinguished from its isomers and confirming its identity. nih.govnih.gov This technique is critical for metabolomics research, enabling the robust quantification of dozens of related adenosine nucleotides and their metabolic products in various biological matrices like plasma, tissues, and cells. nih.gov
| Parameter | Value | Information Provided |
|---|---|---|
| Chemical Formula | C10H14N5O7P | Defines the elemental composition. nih.gov |
| Molecular Weight | 347.22 g/mol | Average molecular mass of the molecule. nih.gov |
| Monoisotopic Mass | 347.06308 Da | Precise mass used for high-resolution mass spectrometry to confirm the elemental formula. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | ESI is a soft ionization technique suitable for polar molecules like nucleotides. Negative mode [M-H]- is common due to the acidic phosphate group. nih.gov |
| Tandem MS (MS/MS) | Produces characteristic fragment ions | Fragmentation pattern provides structural confirmation and helps differentiate isomers. Key fragments often include the loss of the phosphate group and cleavage of the glycosidic bond to yield the adenine base. |
Quantitative Determination and Assay Development in Biochemical Research
The ability to accurately measure the concentration of 3'-Adenylic acid, disodium salt and to utilize it in enzymatic assays is fundamental to understanding its biological roles and for potential diagnostic applications.
Spectrophotometric and Calorimetric Assays for Nucleotide Quantification
Spectrophotometric and calorimetric techniques are two primary methods for the quantitative analysis of nucleotides like 3'-Adenylic acid, disodium salt.
Spectrophotometric Assays: These assays are based on the principle that molecules absorb light at specific wavelengths. The purine base, adenine, in 3'-Adenylic acid, disodium salt exhibits a characteristic maximum absorbance (λmax) in the ultraviolet (UV) range of the electromagnetic spectrum. A product specification sheet for a commercially available sodium salt hydrate (B1144303) of adenosine 3'-monophosphate indicates a UV λmax of 261.00 nm. caymanchem.com This property allows for its direct quantification using a spectrophotometer. The concentration of the nucleotide in a solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law, provided the molar extinction coefficient is known.
Colorimetric Assays: Although not specific to the 3'-isomer in the provided search results, general colorimetric assay kits are available for the detection of adenosine monophosphate (AMP). These kits typically involve a series of enzymatic reactions that lead to the generation of a colored product. The intensity of the color, which can be measured using a spectrophotometer in the visible range, is proportional to the amount of AMP in the sample. Such methods could potentially be adapted for the quantification of 3'-Adenylic acid, disodium salt, assuming the enzymes used in the assay can recognize the 3'-phosphate isomer.
Calorimetric Assays: Isothermal Titration Calorimetry (ITC) is a powerful technique for studying biomolecular interactions by directly measuring the heat changes that occur during a binding event. wikipedia.orgmalvernpanalytical.com In the context of nucleotide quantification, ITC can be used to determine the thermodynamic parameters of the interaction between 3'-Adenylic acid, disodium salt and a specific binding partner, such as an enzyme or a synthetic receptor. By titrating a solution of the nucleotide into a solution containing the binding partner, the heat released or absorbed can be measured, providing information about the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govharvard.eduresearchgate.net This data can be used to infer the concentration of the active nucleotide in the sample. While the search results provide general principles of ITC, specific studies detailing the use of ITC for the direct quantification of 3'-Adenylic acid, disodium salt are not available.
Table 1: Spectrophotometric and Calorimetric Techniques for 3'-Adenylic Acid, Disodium Salt Quantification
| Analytical Technique | Principle | Key Parameters Measured | Notes |
| UV Spectrophotometry | Measures the absorption of ultraviolet light by the adenine base. | Absorbance (A), Maximum Wavelength (λmax) | λmax for the sodium salt hydrate is reported as 261.00 nm. caymanchem.com |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding of the nucleotide to a specific ligand. | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a comprehensive thermodynamic profile of the interaction. |
Future Directions and Emerging Research Frontiers in 3 Adenylic Acid Studies
Integrative Omics Approaches in Nucleotide Metabolism Research
The complexity of nucleotide metabolism, which is central to cellular energy, signaling, and proliferation, necessitates a holistic analytical approach. nih.gov Integrative omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, is emerging as a powerful strategy to gain a comprehensive understanding of the pathways involving 3'-adenylic acid. nih.govthermofisher.com This multi-layered view allows researchers to connect genetic variations with changes in gene expression, protein levels, and metabolite concentrations, providing a more complete picture of metabolic regulation and dysregulation. nih.gov
High-throughput technologies have significantly reduced the cost and increased the accessibility of omics studies, leading to a wealth of publicly available data. frontiersin.org By applying integrative systems biology approaches to these large datasets, researchers can increase statistical power and uncover previously undetectable molecular links. frontiersin.org For instance, multi-omics analyses have been crucial in elucidating how purine (B94841) metabolism is reprogrammed in disease states like cancer. biorxiv.org A metabolomics-centric approach is particularly valuable as metabolites represent the downstream output of genomic and environmental influences, directly reflecting the cellular phenotype. nih.gov
Recent studies have successfully used multi-omics to discover specific metabolic pathways and metabolites that mediate mitochondrial dysfunction and to identify key drivers of dysregulated purine metabolism in diseases. biorxiv.orgnih.gov These approaches often map findings onto existing metabolic networks to identify pathways that are disrupted at multiple levels—gene, protein, and metabolite. nih.gov The integration of various omics layers helps to build more accurate models of complex biological processes and to identify novel regulatory hubs and therapeutic targets within the intricate network of purine metabolism. researchgate.netresearchgate.net
Advanced Computational Modeling of Enzyme-Substrate Interactions
Understanding the precise interactions between 3'-adenylic acid (and its isomers like AMP) and the enzymes that metabolize or bind it is fundamental to elucidating its biological function. Advanced computational methods, particularly combined quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, are revolutionizing this field. researchgate.netbiorxiv.org These techniques allow researchers to model complex biomolecular processes at an atomic level, providing insights that are often inaccessible through experimental methods alone. rsc.orgelifesciences.org
MD simulations can model the dynamic movements of proteins and their ligands, revealing how the binding of a nucleotide like adenosine (B11128) monophosphate (AMP) can stabilize a protein's structure. nih.govnih.gov For example, simulations have shown that the removal of bound AMP from certain regulatory domains leads to reduced protein stability, which in turn can cause a loss of function. nih.gov These computational approaches are crucial for studying the flexibility of enzymes and the entire process of ligand binding and dissociation. nih.govyoutube.com
QM/MM methods offer a higher level of theory by treating the most critical part of the enzyme's active site with quantum mechanics, while the rest of the protein and solvent are handled with more computationally efficient molecular mechanics. researchgate.netrsc.org This hybrid approach has transformed the study of enzymatic reactions from qualitative descriptions to quantitative predictions. researchgate.net It enables the detailed investigation of reaction mechanisms, including the role of quantum phenomena like tunneling in enzyme catalysis. ukri.orgnih.gov By modeling the minimum energy pathway of a reaction, researchers can gain quantitative insights into the energy barriers and the specific contributions of active site residues to catalysis. acs.org
Novel Synthetic Strategies for Nucleotide Analogues
Nucleotide analogues, including modified versions of 3'-adenylic acid, are invaluable tools for probing biological systems and serve as the foundation for many therapeutic agents. worktribe.com While traditional chemical synthesis has been crucial, it often involves lengthy processes with low yields and a lack of specificity. mdpi.com A major frontier in this area is the increasing use of chemo-enzymatic synthesis, which leverages the high selectivity and efficiency of enzymes to produce novel nucleotide analogues. tandfonline.commdpi.comnih.gov
Enzymatic and chemo-enzymatic methods offer significant advantages, including improved regio- and stereoselectivity under mild reaction conditions, often leading to higher yields in "one-pot" reactions. mdpi.com Enzymes such as nucleoside phosphorylases (NPs) and kinases are being used as powerful biocatalysts. worktribe.commdpi.com For instance, NPs can be used in transglycosylation reactions to attach a wide variety of modified bases onto a sugar scaffold, while kinases can then phosphorylate the resulting nucleoside to produce the desired nucleotide analogue. tandfonline.com This approach allows for the creation of diverse libraries of analogues with modifications at the base or sugar moiety. worktribe.com
Researchers are developing multi-enzyme cascades for the de novo synthesis of these compounds, starting from simple precursors. worktribe.commdpi.com These biocatalytic routes are being refined through technologies like enzyme immobilization and flow chemistry to improve scalability and efficiency. worktribe.com The synthesis of fluorescent nucleoside analogues is a particularly active area, as these compounds can be used as probes to assay enzyme activity in real-time within living cells. mdpi.comnih.gov
Elucidating Unexplored Adenosine-Based Regulatory Pathways
Beyond its well-known role in energy metabolism and as a building block for RNA, adenosine and its phosphorylated forms like AMP are now recognized as critical signaling molecules in a host of regulatory pathways. utah.eduwikipedia.orgnih.gov A significant research frontier is the exploration of non-canonical adenosinergic pathways, which operate alongside the classical pathways to regulate cellular function in both health and disease. mdpi.comnih.gov
The canonical pathway for extracellular adenosine production involves the sequential hydrolysis of ATP to AMP by the ectoenzyme CD39, followed by the conversion of AMP to adenosine by CD73. nih.gov However, a non-canonical pathway has been identified where NAD+ is metabolized to adenosine, expanding the sources of this crucial signaling molecule. nih.gov This extracellular adenosine then acts on four distinct G-protein coupled receptors (A1, A2A, A2B, A3), which are widely expressed and implicated in processes ranging from immune function and inflammation to neurotransmission. nih.govmdpi.commdpi.com
Emerging research indicates that adenosine signaling is far more complex than previously thought. For example, cyclic GMP-AMP (cGAMP), a related cyclic dinucleotide, can activate DNA damage response signaling independently of its canonical role in stimulating interferon production. nih.govnsf.gov Furthermore, extracellular ATP and its derivatives can act as signaling agents in plants, triggering calcium-mediated pathways involved in stress and wound responses, suggesting a deeply conserved role for nucleotide-based signaling across kingdoms. nih.govnih.gov Studies are also beginning to explore how genetic variations in the adenosine pathway can influence susceptibility to diseases like epilepsy, highlighting the clinical relevance of these unexplored regulatory networks. nih.gov Future work will likely uncover more non-canonical functions and crosstalk between different nucleotide-based signaling systems. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 3'-adenylic acid disodium salt in laboratory settings?
- Methodological Answer : Synthesis typically involves phosphorylation of adenosine using a carbodiimide coupling agent (e.g., EDC) under controlled pH (6.5–7.5) to ensure regioselectivity at the 3'-position. Post-reaction, purification is achieved via ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate the disodium salt form. Residual solvents and unreacted precursors are removed using cold ethanol precipitation .
Q. How should researchers optimize storage conditions to maintain the stability of 3'-adenylic acid disodium salt?
- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis. For aqueous solutions, prepare fresh aliquots in deionized water (pH 7.0–7.4) and avoid freeze-thaw cycles. Long-term storage (>6 months) is not recommended due to risks of decomposition into adenine and ribose derivatives .
Q. What analytical techniques are most reliable for confirming the identity and purity of 3'-adenylic acid disodium salt?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 260 nm for purity assessment (>98%). Confirm structural integrity via -NMR (DO, δ 8.3 ppm for adenine protons) and FT-IR (characteristic phosphate stretches at 1080 cm). Mass spectrometry (ESI-MS) provides molecular weight validation (expected [M–Na] at 329.2 Da) .
Advanced Research Questions
Q. How can researchers investigate the role of 3'-adenylic acid disodium salt in modulating RNA polymerase II activity in vitro?
- Methodological Answer : Adapt nuclear extract-based transcription assays (e.g., Dignam system) by supplementing with varying concentrations of 3'-adenylic acid. Use -labeled nucleotides to quantify transcriptional output via autoradiography. Compare promoter-specific activity (e.g., adenovirus major late promoter) with/without the compound to assess inhibition/activation .
Q. What strategies resolve contradictions in reported stability data for 3'-adenylic acid disodium salt under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies: incubate solutions at pH 4.0, 7.4, and 9.0 at 25°C and 40°C. Monitor degradation kinetics using HPLC and kinetic modeling (Arrhenius equation). Identify decomposition products (e.g., adenine, inorganic phosphate) via LC-MS to clarify degradation pathways .
Q. How can surface plasmon resonance (SPR) be utilized to study interactions between 3'-adenylic acid disodium salt and nucleotide-binding proteins?
- Methodological Answer : Immobilize the target protein (e.g., kinase or phosphatase) on a gold sensor chip functionalized with carboxylated self-assembled monolayers (SAMs). Inject 3'-adenylic acid at varying concentrations (1–100 µM) in PBS (pH 7.4). Analyze binding affinity () and stoichiometry using Biacore T200 software, correcting for nonspecific binding with reference channels .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the chelation properties of 3'-adenylic acid disodium salt with divalent cations?
- Methodological Answer : Discrepancies arise from differences in buffer composition (e.g., Tris vs. phosphate buffers) and ionic strength. Use isothermal titration calorimetry (ITC) in standardized conditions (20 mM HEPES, pH 7.0, 150 mM NaCl) to measure binding enthalpy () for Mg/Ca. Control for competing ligands (e.g., EDTA) that may interfere with measurements .
Notes for Experimental Design
- Handling Precautions : Always use RNase-free consumables to prevent RNA contamination in enzymatic studies.
- Negative Controls : Include adenosine 5'-monophosphate (5'-AMP) as a comparator to distinguish 3'-specific effects.
- Ethical Compliance : Follow institutional guidelines for disposing of nucleotide waste, particularly under EPA regulations for organic phosphates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
